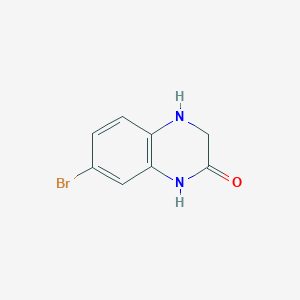

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Description

Overview of Quinoxalinone Scaffold Significance in Drug Discovery

The quinoxalinone core, a fused heterocyclic system of benzene (B151609) and pyrazinone rings, is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net Quinoxalinone derivatives have demonstrated efficacy as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents. researchgate.net Their versatility has led to the development of several clinically significant drugs.

The structural features of the quinoxalinone skeleton, including its nitrogen atoms and carbonyl group, impart notable electron-donating and electron-withdrawing properties. These characteristics are crucial for their electronic behavior and reactivity, making them highly adaptable for various applications in medicinal chemistry. researchgate.net The success of this scaffold is evidenced by its presence in a number of FDA-approved medications, highlighting its importance in the pharmaceutical industry.

| Drug Name | Therapeutic Application |

|---|---|

| Glecaprevir | Antiviral (Hepatitis C) |

| Voxilaprevir | Antiviral (Hepatitis C) |

| Erdafitinib | Anticancer |

| Brimonidine | Antiglaucoma |

Rationale for Focusing on the Bromo-Substituted Dihydroquinoxalinone Core

The strategic placement of a bromine atom at the 7-position of the 3,4-dihydroquinoxalin-2(1H)-one core is a deliberate modification aimed at enhancing the molecule's drug-like properties. Halogenation, and specifically "bromination," is a well-established strategy in medicinal chemistry to modulate a compound's therapeutic activity and pharmacokinetic profile.

The introduction of bromine can lead to several advantageous effects:

Increased Therapeutic Activity: Bromine can form halogen bonds, a type of non-covalent interaction that can favorably alter how a drug binds to its target protein, potentially increasing its potency.

Metabolic Stability: The carbon-bromine bond can influence the metabolic pathways of a drug, sometimes leading to a longer duration of action.

This approach is part of a broader concept known as bioisosterism, where one atom or functional group is replaced by another with similar properties to create a new molecule with enhanced biological characteristics. The substitution of a hydrogen atom with a bromine atom is a classic example of this principle, aiming to refine the parent molecule into a more effective therapeutic agent.

Historical Context of Dihydroquinoxalin-2(1H)-one Research

The study of quinoxalinone derivatives has a history rooted in the exploration of heterocyclic chemistry. The synthesis of the foundational 3,4-dihydroquinoxalin-2(1H)-one structure can be achieved through methods such as the reaction of o-phenylenediamine (B120857) with ethyl bromoacetate. csus.edu This reaction involves an initial SN2 substitution followed by cyclization to form the dihydroquinoxalinone ring system. csus.edu

Over the years, research has expanded to create a vast library of derivatives, driven by their interesting biological activities, which include antitumor, antibiotic, and antiprotozoal properties. csus.edu Early investigations focused on understanding the reaction mechanisms and the factors influencing product formation, such as the choice of solvent, temperature, and base. csus.edu More recent research has focused on the rational design and synthesis of specific derivatives, like 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, to target particular diseases. For instance, various 3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and evaluated as potent and selective inhibitors for targets like the c-Jun N-terminal kinase 3 (JNK3), which is implicated in a range of diseases including neurodegeneration and cancer. nih.gov The development of practical and efficient multi-step syntheses for specific bromo-substituted analogs continues to be an active area of research, aiming to improve yields and facilitate further biological evaluation. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITQQDFTRWZLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640944 | |

| Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016878-52-6 | |

| Record name | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 3,4 Dihydroquinoxalin 2 1h One and Derivatives

Established Synthetic Routes to the 3,4-Dihydroquinoxalin-2(1H)-one Core

The synthesis of the foundational 3,4-dihydroquinoxalin-2(1H)-one structure is a critical first step, for which several effective methods have been developed. These routes provide access to the core scaffold that can subsequently be functionalized.

Cyclization Reactions Utilizing o-Phenylenediamines and Halogenated Acetates

One of the most direct and established methods for constructing the 3,4-dihydroquinoxalin-2(1H)-one core is the condensation and cyclization of an o-phenylenediamine (B120857) with a halogenated acetate, such as chloroacetic acid. This reaction proceeds via an initial nucleophilic substitution, where one of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the chloroacetic acid, followed by an intramolecular amide formation (cyclization) to yield the six-membered heterocyclic ring.

A typical procedure involves refluxing a mixture of o-phenylenediamine and chloroacetic acid in an aqueous medium. For instance, reacting o-phenylenediamine with chloroacetic acid in water at reflux for one hour can produce 3,4-dihydroquinoxalin-2(1H)-one in high yield. researchgate.net The reaction is often carried out in the presence of a base, like aqueous ammonia, to neutralize the hydrogen chloride formed during the reaction. researchgate.net

Table 1: Example of Cyclization Reaction

| Reactants | Solvent | Conditions | Product | Yield |

|---|

Michael Addition/Cyclization Cascades in Dihydroquinoxalinone Synthesis

Cascade reactions, particularly those involving a Michael addition followed by cyclization, offer an efficient pathway to complex heterocyclic structures from simpler starting materials. In the context of dihydroquinoxalinone synthesis, this strategy can be employed by reacting a suitable nitrogen-based nucleophile with an α,β-unsaturated carbonyl compound. The reaction is initiated by the conjugate (Michael) addition of an amine to the electrophilic double bond, which generates an enolate intermediate. This intermediate then undergoes an intramolecular cyclization to form the dihydroquinoxalinone ring.

This approach is valued for its atom economy and the ability to build molecular complexity in a single pot. The selectivity of the aza-Michael addition can be used to convert multi-functional molecules into new monomers for polymerization or, in this case, into heterocyclic scaffolds. The cascade is often autocatalyzed or can be promoted by a chiral organocatalyst to achieve enantioselective synthesis.

Multi-component Coupling Strategies for Core Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants, are a powerful tool in synthetic chemistry. These reactions are highly efficient and atom-economical, allowing for the rapid construction of diverse chemical libraries. For the synthesis of the dihydroquinoxalinone scaffold, MCRs can be designed to bring together the necessary fragments to form the bicyclic system in one pot.

For example, a multi-component, multi-catalyst approach has been developed for the synthesis of related dihydroquinolinones, involving a sequence of conjugate addition and amidation reactions catalyzed by different metal complexes (e.g., Rh/Pd/Cu systems) without isolating intermediates. Such strategies are highly modular and can be adapted for the synthesis of the dihydroquinoxalinone core by selecting appropriate starting materials that will assemble into the desired heterocyclic framework.

Bargellini Reaction Applications in Dihydroquinoxalinone Synthesis

The Bargellini reaction is a multi-component reaction that typically involves a ketone, chloroform, and a nucleophile in the presence of a strong base. While originally described for the synthesis of α-phenoxycarboxylic acids from phenols, its scope has been expanded to include nitrogen nucleophiles like diamines for the synthesis of heterocycles such as piperazinones. libretexts.org Given that 3,4-dihydroquinoxalin-2(1H)-ones are benzene-fused ketopiperazines, the principles of the Bargellini reaction are applicable to their synthesis. masterorganicchemistry.com

The mechanism proceeds through the formation of a trichloromethyl carbinol from the ketone and deprotonated chloroform. This intermediate then forms a gem-dichloroepoxide, which is subsequently opened by a nucleophile, such as one of the amino groups of an o-phenylenediamine. A final intramolecular cyclization and hydrolysis of the remaining gem-dichloro moiety would yield the desired dihydroquinoxalinone core.

Photochemical Reduction Approaches for Dihydroquinoxalinone Formation

Photochemical methods provide an alternative, often milder, route to dihydroquinoxalinone structures. These reactions utilize light energy to promote transformations that may be difficult to achieve under thermal conditions. One such approach is the photochemical reduction of the corresponding quinoxalin-2(1H)-one. This transformation can be achieved through various photoredox catalytic cycles.

Additionally, photoassisted intramolecular cycloadditions have been reported as a novel route to access the quinoxalin-2-one scaffold. masterorganicchemistry.com Visible-light photocatalysis can also be used to initiate cyclization cascades of dihydroquinoxalinone derivatives to create more complex polycyclic structures. researchgate.net These methods often proceed via radical intermediates, offering unique reactivity and selectivity. For instance, an organophotoredox 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides has been described, showcasing the utility of these compounds in photochemical transformations. msu.edulibretexts.org

Regioselective Bromination Techniques for 7-Bromo Substitution

To obtain the target compound, 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a bromine atom must be introduced regioselectively at the C7 position of the benzene (B151609) ring. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the dihydroquinoxalinone core.

The most straightforward method to ensure the bromine is at the desired position is to begin the synthesis with a regiochemically defined starting material. The cyclization reaction described in section 2.1.1 can be performed using 4-bromo-1,2-phenylenediamine . The reaction of this substituted diamine with chloroacetic acid will directly yield this compound, with the bromine atom unambiguously located at the 7-position. A synthesis method for the 4-bromo-o-phenylenediamine precursor involves the protection of the amino groups in o-phenylenediamine via acetylation, followed by bromination and subsequent deprotection. google.com

Alternatively, direct electrophilic bromination of the 3,4-dihydroquinoxalin-2(1H)-one core can be employed. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring. chemistrytalk.org The dihydroquinoxalinone scaffold has two key directing groups fused to the aromatic ring:

An amino group (the N-H at position 4), which is part of the heterocyclic ring. This group is strongly activating and an ortho, para-director. masterorganicchemistry.comorganicchemistrytutor.com

An acyl group (the amide linkage), which is deactivating and a meta-director. libretexts.orgorganicchemistrytutor.com

The powerful activating, ortho, para-directing effect of the amino group at N4 dominates the reaction. libretexts.orgorganicchemistrytutor.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The position para to the N4 amine is C7, and the ortho position is C5. Therefore, direct bromination of 3,4-dihydroquinoxalin-2(1H)-one is expected to yield a mixture of 5-bromo and 7-bromo isomers, with the 7-bromo product often being a major component due to steric considerations.

Reagents commonly used for the bromination of activated aromatic rings, such as anilines, include bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). commonorganicchemistry.com To achieve monobromination and prevent the formation of polybrominated products, the strong activating effect of the amine can be tempered by acylation of the N1 nitrogen before carrying out the bromination. youtube.comyoutube.com

Table 2: Summary of Directing Effects on the Dihydroquinoxalinone Ring for Bromination

| Position | Substituent Type | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

|---|---|---|---|---|

| N4 | Fused Amine | Activating | ortho, para | C5, C7 |

| N1 | Fused Amide | Deactivating | meta | C6, C8 |

Synthesis of Enantiopure this compound Derivatives

Many bioactive molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, methods for the asymmetric synthesis of this compound derivatives, particularly those with a stereocenter at the C-3 position, are of high importance.

The chiral pool, comprising readily available and enantiomerically pure natural amino acids, provides an excellent starting point for asymmetric synthesis. A chemoenzymatic approach has been developed for the asymmetric synthesis of dihydroquinoxalinones (DHQs). This method utilizes ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze the asymmetric addition of a substituted o-phenylenediamine to fumarate. This enzymatic hydroamination step produces a chiral N-(aryl)-L-aspartic acid intermediate with high enantiomeric excess. Subsequent acid-catalyzed intramolecular cyclization of this intermediate yields the desired enantiopure 3,4-dihydroquinoxalin-2-one derivative with a carboxylic acid group at the C-3 position. This strategy could be directly applied using 4-bromo-1,2-phenylenediamine as the starting material to access the corresponding enantiopure 7-bromo derivative.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic sequence to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

One powerful method involves the use of chiral Ni(II) complexes formed from a Schiff base of glycine or alanine and an enantiopure ligand. These planar complexes can be alkylated with high diastereoselectivity. For instance, the Ni(II) complex of the Schiff base derived from glycine and a proline-derived chiral ligand can be deprotonated to form a nucleophilic enolate, which then reacts with an electrophile. Subsequent hydrolysis cleaves the complex, releasing the new, enantiomerically enriched α-amino acid and allowing for recovery of the chiral ligand. This tailor-made amino acid can then be used as a precursor for cyclization with 4-bromo-1,2-phenylenediamine to form a C-3 substituted, enantiopure this compound.

Another approach utilizes pseudoephedrine as a chiral auxiliary for the synthesis of chiral 1,2-amino alcohols, which are versatile precursors for various heterocycles sinfoochem.comresearchgate.net.

When a direct asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common alternative for obtaining pure enantiomers.

Diastereomeric Salt Formation: This classical technique involves reacting the racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts gavinpublishers.comulisboa.ptwikipedia.orgwikipedia.org. Since diastereomers have different physical properties, they can often be separated by fractional crystallization wikipedia.orgnii.ac.jp. For 3,4-dihydroquinoxalin-2(1H)-ones possessing a basic nitrogen or an acidic C-3 carboxyl group, chiral acids (like tartaric acid or mandelic acid) or chiral bases (like brucine or cinchonidine) can be used as resolving agents gavinpublishers.comwikipedia.orgnii.ac.jp. The less soluble diastereomeric salt crystallizes from the solution, and after separation, the resolving agent is removed to yield the pure enantiomer gavinpublishers.comwikipedia.org.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers chiralpedia.comphenomenex.comnih.gov. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation . Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and are effective for a broad range of compounds, including heterocyclic structures similar to quinoxalinones nih.govresearchgate.net. This method allows for both the determination of enantiomeric purity and the isolation of enantiomers on a preparative scale phenomenex.com.

Derivatization and Structural Modifications of this compound

The this compound scaffold contains several reactive sites—the N1 and N4 atoms, the C3 methylene group, and the C7 bromine atom—that allow for extensive structural modifications.

The bromine atom at the C-7 position is particularly valuable as it enables various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, used to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl substituents at the C-7 position nih.gov. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like K₂CO₃ or Na₂CO₃ nih.gov. This methodology has been successfully applied to various bromo-substituted N-heterocycles, demonstrating its applicability for derivatizing the 7-bromo-quinoxalinone core.

In addition to C-C bond formation, the N1 and N4 positions can be functionalized, typically through alkylation or acylation reactions researchgate.netrsc.org. Furthermore, the C-3 position can also be alkylated. A photoredox-catalyzed method has been reported for the direct Csp³–H alkylation of N-4-benzylated 3,4-dihydroquinoxalin-2-ones using N-(acyloxy)phthalimides as alkyl radical sources rsc.org. This allows for the introduction of primary, secondary, and tertiary alkyl groups at the C-3 position.

| Reaction Type | Position | Reagents/Catalysts | Resulting Modification |

| Suzuki-Miyaura Coupling | C-7 | R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Introduction of aryl/vinyl/alkyl groups |

| N-Alkylation | N-1 / N-4 | Alkyl halide, Base (e.g., K₂CO₃) | Addition of alkyl groups to nitrogen |

| C-H Alkylation | C-3 | N-(acyloxy)phthalimide, Photoredox catalyst | Introduction of alkyl groups |

This table summarizes common derivatization reactions for the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

N-Substitution Strategies

Modification of the nitrogen atoms within the 3,4-dihydroquinoxalin-2(1H)-one scaffold, specifically at the N1 and N4 positions, is a common strategy to introduce structural diversity.

N-Alkylation and N-Arylation: The secondary amine at the N4 position and the amide at the N1 position can undergo reactions such as alkylation and arylation. These reactions typically involve the deprotonation of the nitrogen atom with a suitable base, followed by reaction with an electrophile like an alkyl halide or an aryl halide. The choice of base and reaction conditions is crucial to control the regioselectivity of the substitution, favoring either the N1 or N4 position.

| Reagent/Catalyst | Reaction Type | Position of Substitution |

| Alkyl Halide/Base | Alkylation | N1 or N4 |

| Aryl Halide/Base | Arylation | N1 or N4 |

Substitution at the Quinoxalinone Ring (Positions 3 and 4)

Direct functionalization of the quinoxalinone ring, particularly at the C3 position, has been an area of significant interest.

C-H Functionalization: Recent advances have focused on the direct C-H functionalization of the C3 position of the quinoxalinone core. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to 3-substituted derivatives. Various methodologies, including metal-catalyzed and photocatalyzed reactions, have been employed to introduce alkyl, aryl, and other functional groups at this position. For instance, direct C-H alkylation of quinoxalinones at the C-3 position has been achieved under catalyst-free conditions using sodium alkylsulfinates and phenyliodine(III) dicarboxylates.

| Reaction Type | Position of Substitution | Reagents |

| Direct C-H Alkylation | C3 | Sodium alkylsulfinates, Phenyliodine(III) dicarboxylates |

| Photocatalytic C-H Alkylation | C3 | Alkenes, CF3SO2Na |

Side Chain Elaboration and Functionalization

The bromine atom at the 7-position of the this compound core serves as a versatile handle for a variety of cross-coupling reactions, enabling significant elaboration of the molecule's side chain.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful palladium-catalyzed reactions widely used for this purpose.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This method is instrumental in introducing diverse amine-containing side chains, which are prevalent in many biologically active molecules. The reaction typically employs a palladium catalyst and a phosphine ligand.

Suzuki-Miyaura Coupling: This cross-coupling reaction facilitates the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. The Suzuki coupling is highly versatile and tolerates a broad range of functional groups, making it a valuable tool for introducing aryl, heteroaryl, and alkyl substituents at the 7-position.

| Reaction Name | Bond Formed | Coupling Partners |

| Buchwald-Hartwig Amination | C-N | Aryl Bromide, Amine |

| Suzuki-Miyaura Coupling | C-C | Aryl Bromide, Organoboron Compound |

Analytical Techniques for Structural Elucidation of this compound and its Derivatives

The unambiguous characterization of this compound and its synthesized derivatives is crucial to confirm their chemical structures and purity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Methods (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of these compounds. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule. Predicted NMR data for the parent compound is available in chemical databases.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound and its derivatives, characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as aromatic C-H and C=C stretching vibrations, are expected.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized molecules. The molecular weight of this compound is 227.06 g/mol . guidechem.com

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the purification of the synthesized compounds and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely used to determine the purity of the synthesized this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures and for confirming the identity of the desired products.

Column Chromatography: Preparative column chromatography is a standard method for the purification of the synthesized compounds on a larger scale. The choice of stationary phase (e.g., silica gel) and mobile phase is crucial for achieving good separation.

| Technique | Purpose | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environment and connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| IR Spectroscopy | Functional Group Identification | Presence of specific functional groups |

| Mass Spectrometry | Molecular Weight Determination | Molecular weight and fragmentation patterns |

| HPLC | Purity Analysis | Purity of the compound |

| LC-MS | Analysis and Identification | Separation and identification of components |

| Column Chromatography | Purification | Isolation of the desired compound |

Pharmacological Relevance and Biological Activities of 7 Bromo 3,4 Dihydroquinoxalin 2 1h One Analogs

Anti-cancer Activity and Mechanisms of Action

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one structure have demonstrated significant potential as anti-cancer agents through various mechanisms of action. ekb.egnih.gov These compounds interfere with critical cellular processes that are often dysregulated in cancer, such as epigenetic regulation and cell cycle control, leading to the inhibition of cancer cell growth and proliferation. nih.govnih.gov

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. nih.govwikipedia.org They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters, including those of key oncogenes like c-MYC. wikipedia.org The inhibition of BET proteins has emerged as a promising strategy for cancer therapy.

Inspired by the dual PLK1-BRD4 inhibitory activity of the kinase inhibitor BI-2536, researchers have designed and synthesized a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives as selective BET inhibitors. nih.gov By modifying the scaffold of a dual inhibitor, selective BRD4 inhibitors were developed, which can help reduce off-target effects and offer greater flexibility for combination therapies. nih.gov One notable compound from this series, compound 54 , demonstrated potent antiproliferative activity in the MM.1S multiple myeloma cell line and exhibited high selectivity for BET bromodomains over other protein families. nih.gov The co-crystal structure of a related analog, compound 52 , in complex with the first bromodomain of BRD4 (BRD4-BD1) provided a clear structural basis for the binding mode of this class of inhibitors. nih.gov

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound 54 | BRD4-BD1 | Fluorescence Anisotropy | 0.021 | nih.gov |

| (+)-JQ1 | BRD4-BD1 | Fluorescence Anisotropy | 0.033 | nih.gov |

| BI-2536 | BRD4 | IC50 | 0.025 | nih.gov |

| TG101209 | BRD4 | IC50 | 0.13 | nih.gov |

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. nih.govnih.gov Its overexpression is common in many types of cancer and is often associated with poor prognosis, making it an attractive target for anticancer drug development. nih.govresearchgate.net

The development of 3,4-dihydroquinoxalin-2(1H)-one-based inhibitors was initially inspired by compounds like BI-2536, which showed dual activity against both PLK1 and BRD4. nih.gov While the focus shifted towards creating selective BET inhibitors from this scaffold, the initial findings highlighted the potential of the quinoxalinone core to interact with the ATP-binding site of kinases like PLK1. nih.gov This demonstrates the versatility of the scaffold in targeting different key proteins involved in cancer progression. The strategy of targeting PLK1 aims to induce mitotic arrest in cancer cells, leading to cell death. nih.gov

Targeting multiple oncogenic pathways simultaneously is a compelling strategy in cancer therapy to overcome resistance and enhance efficacy. The discovery that certain kinase inhibitors also potently inhibit bromodomains, such as the PLK1 inhibitor BI-2536 binding to BRD4, has opened avenues for developing dual-function inhibitors. nih.gov

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has served as a template for designing such molecules. Although research has also focused on developing selective inhibitors from this core to minimize off-target effects, the concept of dual inhibition remains an intriguing therapeutic approach. nih.gov A dual inhibitor targeting both a kinase like PLK1 and an epigenetic reader like BRD4 could simultaneously disrupt cell cycle progression and the transcriptional program of cancer cells, potentially leading to a synergistic anti-tumor effect.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. google.comnih.gov Disruption of microtubule dynamics is a well-established anti-cancer strategy. google.com Several 3,4-dihydroquinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. acs.org

These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.net This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis. acs.orgresearchgate.net For instance, certain 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which are structurally related to quinoxaline (B1680401) derivatives, have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. researchgate.net Molecular docking studies have confirmed that these compounds fit into the colchicine binding pocket of tubulin. researchgate.net

| Compound | Activity | IC50 (µM) | Reference |

| Compound 7f | Tubulin Polymerization Inhibition | 2.24 | researchgate.net |

| Compound 7g | Tubulin Polymerization Inhibition | 2.1 | researchgate.net |

| E7010 (Standard) | Tubulin Polymerization Inhibition | 2.38 | researchgate.net |

Analogs based on the quinoxaline and 3,4-dihydroquinoxalin-2(1H)-one scaffolds have demonstrated broad antiproliferative activity against a diverse panel of human cancer cell lines. ekb.egnih.gov This cytotoxic activity is the result of the various mechanisms of action described previously, including BET inhibition and disruption of microtubule dynamics. nih.govacs.org

Research has shown significant efficacy of these compounds against cell lines from different cancer types, including lung, breast, colon, and leukemia. ekb.egresearchgate.netmdpi.com For example, derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, lung cancer cells like A549, and colon cancer cells including HCT-116. ekb.egmdpi.com The IC50 values for some of these compounds are in the nanomolar to low micromolar range, indicating high potency. ekb.egresearchgate.net

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Quinoxaline derivatives | MCF-7 (Breast) | 0.21 nM - 3.95 nM | ekb.eg |

| Quinoxaline derivatives | NCI-H460 (Lung) | 0.32 nM - 0.72 µM | ekb.eg |

| Quinoxaline derivatives | HCT-116 (Colon) | 3.38 nM - 8.04 µM | ekb.eg |

| 6-bromo-isoquinolinequinones | AGS (Gastric) | 1.31 - 11.04 µM | researchgate.net |

| Dioxo-tetrahydroquinoxaline | MDA-MB-436 (Breast) | 2.57 µM | mdpi.com |

Antimicrobial Properties

In addition to their anti-cancer effects, the quinoxalinone skeleton is a key intermediate in the design of novel antimicrobial agents. researchgate.net Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and screened for their antibacterial activity against various bacterial strains.

Studies have shown that these compounds can exhibit moderate to good antibacterial activity. researchgate.net The specific substitutions on the quinoxalinone ring play a crucial role in determining the potency and spectrum of their antimicrobial action. For example, in one study, derivatives featuring a fluorine substituent displayed good activity against all tested bacterial strains, while compounds with methyl and methoxy (B1213986) groups showed moderate activity. researchgate.net The inclusion of halogen atoms like bromine and chlorine in heterocyclic structures is a known strategy to enhance antimicrobial properties. mdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The 3,4-dihydroquinoxalin-2(1H)-one framework has been utilized in the synthesis of novel compounds with potential antibacterial properties. researchgate.net Research into a series of newly synthesized derivatives has shown a range of efficacy against various bacterial strains. researchgate.net

In one study, several novel 3,4-dihydroquinoxalin-2(1H)-one derivatives were prepared from 1,2-phenylenediamine and evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that the nature of the substituent on the quinoxalinone ring plays a crucial role in determining the antibacterial potency. Compounds featuring a fluorine substituent exhibited the most significant activity against all tested bacterial strains. Specifically, one fluorine-containing compound was found to have equipotent activity compared to the standard used, while another showed good activity. In contrast, derivatives with methyl and methoxy substituents displayed only moderate activity, and some other analogs showed no activity at all. researchgate.net

| Compound Series | Substituent Type | Observed Antibacterial Activity | Target Bacteria |

|---|---|---|---|

| 5i, 5j | Fluorine | Equipotent to Good | Gram-positive and Gram-negative strains |

| 5a, 5b, 5c, 5d, 5e | Methyl, Methoxy | Moderate | Gram-positive and Gram-negative strains |

| 5f, 5g, 5h | Various | Inactive | Gram-positive and Gram-negative strains |

Antifungal Activity

The quinoxalinone skeleton is recognized as a promising intermediate for designing novel derivatives with potential antifungal activity. researchgate.net This structural framework is explored in medicinal chemistry for its potential to yield compounds that can combat various fungal pathogens. researchgate.net However, while the core structure is considered a valuable starting point for the development of antifungal agents, detailed research findings specifically focusing on the antifungal properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one analogs are not extensively detailed in the available literature.

Anti-inflammatory Effects

Analogs of 3,4-dihydroquinoxalin-2-one are noted for their significant anti-inflammatory activities. uit.no A primary mechanism underlying this effect is the ability of certain derivatives to antagonize the activity of nuclear factor kappaB (NF-κB), a well-established mediator of inflammatory responses in the body. nih.gov

A novel class of pathway-selective estrogen receptor (ER) ligands has been identified based on the hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-one structure. nih.gov These compounds are of particular interest because they can selectively antagonize NF-κB functional activity, thereby producing an anti-inflammatory effect, while simultaneously lacking classical estrogenic activity. nih.gov This pathway-selective action presents a targeted approach to treating inflammation without the broader effects associated with non-selective estrogens. nih.gov

| Compound Example | Mechanism of Action | Target | Reported Potency |

|---|---|---|---|

| (R)-4-(2,4-dihydroxybenzoyl)-1,3-diethyl-6-fluoro-3,4-dihydroquinoxalin-2-one | E2-NFκB Antagonist | Estrogen Receptor (ER) | IC₅₀ (nM): 118 EC₅₀ (nM): 9 |

The bradykinin (B550075) B1 receptor is an attractive target for therapeutic intervention in inflammatory conditions due to its upregulation in response to inflammation. nih.gov Dihydroquinoxalin-2-one acetamides containing bicyclic amines have been investigated as antagonists for the Bradykinin B1 receptor. uit.no Research in this area has shown that modifications to the structure, such as incorporating more lipophilic groups, can lead to increased potency, highlighting the potential of this chemical class to produce effective anti-inflammatory agents by targeting the bradykinin system. uit.no

| Compound Example | Mechanism of Action | Target | Reported Potency |

|---|---|---|---|

| 2-((S)-2-oxo-4-(phenylsulfonyl)-3,4-dihydroquinoxalin-3-yl)-N-((S)-7-(piperidin-1-yl)chroman-4-yl)acetamide | Bradykinin B1 Receptor Antagonist | Bradykinin B1 Receptor | Kᵢ ± SEM (nM): 0.19 ± 0.05 IC₅₀ ± SEM (nM): 0.12 ± 0.1 |

Antiviral Activities, with a focus on HIV-1 Reverse Transcriptase Inhibition

The 3,4-dihydroquinoxalin-2-one core is a key feature in certain compounds with antiviral properties. uit.no A significant focus of this research has been on the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1). uit.no HIV-1 reverse transcriptase (RT) is a critical enzyme for viral replication and a major target for antiretroviral drugs. nih.gov

Derivatives of the quinoxalinone scaffold have been developed as non-nucleoside reverse-transcriptase inhibitors (NNRTIs). uit.no NNRTIs work by binding to an allosteric, hydrophobic pocket near the polymerase active site of the RT enzyme, which in turn inhibits the chemical step of polymerization, thereby halting the conversion of the viral RNA genome into DNA. nih.gov One such compound based on the quinoxalin-2-one core demonstrated potency as an NNRTI, although it was not developed further due to poor bioavailability. uit.no

| Compound Example | Mechanism of Action | Target | Reported Potency |

|---|---|---|---|

| GW420867X | Non-nucleoside reverse-transcriptase inhibitor (NNRTI) | HIV-1 | IC₅₀ (µM): 179 IC₉₀ (µM): 11 |

Other Reported Pharmacological Activities

Beyond the activities previously mentioned, analogs of 3,4-dihydroquinoxalin-2(1H)-one have been evaluated for other therapeutic applications. One notable area is the inhibition of c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 plays a key role in a variety of diseases, including neurodegenerative disorders, inflammation, and cancers. nih.gov

A lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core was identified as a JNK3 inhibitor. nih.gov Through rational modification and structure-based drug design, this lead was optimized to produce a highly potent and selective JNK3 inhibitor with improved physicochemical properties, making it a candidate for further development in treating JNK3-related diseases. nih.gov

Antithrombotic Potential

Quinoxalinone derivatives have emerged as promising candidates in the development of novel antithrombotic agents. Research has identified certain analogs as potent dual inhibitors of thrombin and factor Xa, two key enzymes in the coagulation cascade. This dual inhibition mechanism offers a potentially effective approach to preventing and treating thrombotic disorders. The in vitro antithrombotic activity of these compounds underscores their therapeutic potential in cardiovascular medicine. researchgate.netnih.gov

Further studies have highlighted the significance of the quinoxalinone core in the design of antithrombotic drugs. Several patented quinoxalinone derivatives have demonstrated notable antithrombotic activity. mdpi.com Examples of such compounds include 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-ylmethyl)-benzamidine. mdpi.com

| Compound Class | Mechanism of Action | Activity | Reference |

| Quinoxalinone derivatives | Dual thrombin and factor Xa inhibitors | Potent in vitro antithrombotic activity | researchgate.netnih.gov |

| Patented quinoxalinone derivatives | Not specified | Antithrombotic activity | mdpi.com |

Antianxiolytic Properties

The investigation of quinoxalinone derivatives has extended into the realm of neuropharmacology, with several analogs exhibiting significant anxiolytic and antidepressant-like effects. nih.govnih.govnih.gov In preclinical studies, certain quinoxalinone compounds have been shown to reduce anxiety-like behaviors in animal models. nih.govnih.gov

A notable example is 6-nitro-2(1H)-quinoxalinone (NQu), which, at a dose of 30 mg/kg, demonstrated an anxiolytic-like effect in rats comparable to the established anxiolytic drug diazepam (1 mg/kg). nih.govnih.gov This activity was observed in the elevated plus-maze (EPM) test, a standard behavioral assay for anxiety. nih.gov Furthermore, these effects were achieved without significantly affecting locomotor activity, suggesting a specific anxiolytic action. nih.govnih.gov The anxiolytic potential of the quinoxaline scaffold has been noted in other studies as well, with various derivatives showing promise in this therapeutic area. lookchem.comresearchgate.netrxlist.com

| Compound | Model | Key Findings | Reference |

| 6-nitro-2(1H)-quinoxalinone (NQu) | Rat (Elevated Plus Maze) | Showed anxiolytic-like effects comparable to diazepam. | nih.govnih.gov |

| 2(1H)-quinoxalinone (Qu) | Rat (Forced Swim Test) | Reduced depressive-like responses but showed no anxiolytic-like effect. | nih.govnih.gov |

| Various C2,C3-Quinoxaline Derivatives | Mouse (Elevated Plus Maze, Open Field, Light-Dark Box) | Several compounds exhibited significant anxiolytic properties. | lookchem.comrxlist.com |

Glycogen (B147801) Phosphorylase Inhibition

A series of 3-anilino-quinoxalinones has been identified as a novel class of glycogen phosphorylase (GP) inhibitors. Glycogen phosphorylase is a key enzyme in the regulation of blood glucose levels, making it an attractive target for the development of antidiabetic drugs. The discovery of quinoxalinone-based GP inhibitors was achieved through a combination of high-throughput screening and pharmacophore-based electronic screening.

The initial lead compound identified from these screenings served as a scaffold for the development of more potent analogs. Through structural modifications, researchers were able to synthesize novel 3-anilino-quinoxalinone derivatives with significantly enhanced inhibitory activity, with some analogs being up to 25 times more potent than the original lead compound. This line of research highlights the potential of the quinoxalinone core in designing effective glycogen phosphorylase inhibitors for the management of type 2 diabetes.

| Compound Class | Target | Discovery Method | Outcome | Reference |

| 3-anilino-quinoxalinones | Glycogen Phosphorylase | High-throughput and pharmacophore-based screening | Identification of a new class of inhibitors; some analogs are 25x more potent than the lead. |

CNS Depressant Activity

The broader class of quinoxaline derivatives has been associated with central nervous system (CNS) depressant activities. While specific studies focusing solely on the CNS depressant effects of this compound analogs are not extensively detailed in the provided search results, the general pharmacological profile of quinoxalinones suggests potential for such activity. Some quinoxalinone derivatives have been investigated for their sedative-hypnotic effects. researchgate.net However, it is important to note that other studies on certain 3,4-dihydroquinoxalin-2(1H)-one derivatives found that the tested compounds did not affect the locomotion of mice at the administered dose levels, indicating a lack of significant CNS depressant effects in those specific analogs. researchgate.net

Hypoglycemic Activity

Several studies have demonstrated the hypoglycemic potential of quinoxaline derivatives, making them a subject of interest in diabetes research. A new series of quinoxalinone derivatives was designed and evaluated for hypoglycemic activity, with some compounds showing effects comparable to the positive control, pioglitazone.

Notably, the introduction of halogen atoms, such as bromine, into the benzene (B151609) ring of certain quinoxalinone derivatives was found to increase their hypoglycemic activity. For instance, compound 5i, which has a para-substituted bromine atom, exhibited high hypoglycemic activity. Another study on a series of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold found that many of these new compounds were promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents.

| Compound Series | Key Findings | Reference |

| Quinoxalinone derivatives (5a–5p, 6a–6n) | Compounds 5i and 6b showed strong hypoglycemic effects, comparable to pioglitazone. Halogen substitution, particularly bromine, enhanced activity. | |

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives | Many compounds were identified as promising selective DPP-4 inhibitors and in vivo hypoglycemic agents. | |

| Bromophenol derivatives with a quinoxalinone scaffold | Showed potential as antidiabetic agents by targeting metabolic processes and inhibiting α-glucosidase. |

Fluoroionophore Applications

The quinoxalinone scaffold has also been utilized in the development of fluorescent sensors for ion detection. A quinoxalinone derivative capable of lactam-lactim tautomerization was designed as a novel fluorescence probe for sensing both cations (Li⁺ and Na⁺) and anions (F⁻, Cl⁻, Br⁻, and CH₃COO⁻) in organic solvents. The presence of these ions was found to promote a lactim-to-lactam conversion, leading to a change in the fluorescence properties of the compound.

In a different application, an acenaphtoquinoxaline-based "switch-off" fluorescent sensor was developed for the selective recognition of Hg²⁺ ions without interference from other metal ions. These examples demonstrate the versatility of the quinoxalinone structure in the design of chemosensors for environmental and biological applications.

| Sensor Type | Target Ions | Mechanism | Reference |

| Quinoxalinone derivative | Cations (Li⁺, Na⁺) and Anions (F⁻, Cl⁻, Br⁻, CH₃COO⁻) | Lactim-to-lactam conversion upon ion binding, altering fluorescence. | |

| Acenaphtoquinoxaline-based sensor | Hg²⁺ | "Switch-off" fluorescence upon selective binding to mercury ions. |

Structure Activity Relationship Sar Studies of 7 Bromo 3,4 Dihydroquinoxalin 2 1h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives can be finely tuned by strategic modifications at various positions of the bicyclic ring. The interplay between electronic, steric, and hydrophobic properties of these substituents dictates the interaction with biological targets, thereby affecting potency and selectivity.

The presence of a halogen, specifically a bromine atom, at the C7 position of the 3,4-dihydroquinoxalin-2(1H)-one ring is a key determinant of the molecule's electronic character and, consequently, its biological activity. As an electron-withdrawing group, bromine modulates the electron density of the aromatic ring, which can influence ligand-receptor binding interactions, such as pi-stacking or hydrogen bonding.

Research has shown that the nature of the substituent at the C7 position is critical. For instance, in one study on the anticancer activity of quinoxaline (B1680401) derivatives, it was observed that the presence of an electron-withdrawing nitro (NO₂) group at the seventh position led to a decrease in activity mdpi.com. This highlights that while electron-withdrawing character is important, the specific properties of the halogen, such as size, polarizability, and ability to form halogen bonds, are crucial for optimal interactions with the target protein. The strategic placement of bromine at C7 has been utilized in the design of various inhibitors, including soluble guanylyl cyclase (sGC) activators, where the 7-bromo-2-oxoquinoxalin-1(2H)-yl moiety serves as a core structural unit nih.gov.

Table 1: Effect of C7 Substituent on Anticancer Activity of Quinoxaline Derivatives

| Compound | C7 Substituent | Biological Activity |

|---|---|---|

| Derivative A | H | Moderate |

| Derivative B | NO₂ | Decreased |

| Derivative C | Br | Potent (in specific scaffolds) |

The nitrogen atoms at the N1 and N4 positions of the dihydroquinoxalinone ring offer valuable opportunities for chemical modification to explore the SAR and optimize pharmacokinetic properties.

N1 Position: Alkylation or acylation at the N1 position can significantly impact biological activity. Studies on aldose reductase inhibitors have revealed that introducing an N1-acetic acid head group is a highly effective strategy for producing potent and selective compounds nih.gov. This acidic moiety can establish crucial ionic or hydrogen bond interactions within the active site of the target enzyme. For example, N1-acetate derivatives of quinoxalinone have demonstrated significant inhibitory activity, with IC₅₀ values ranging from the low micromolar to the submicromolar range.

N4 Position: The N4 position is often modified to introduce larger substituents that can probe deeper binding pockets or modulate the physicochemical properties of the compound. The introduction of an acetyl group at N4 in 1-substituted-3,4-dihydroquinoxalin-2(1H)-ones was explored in the design of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists researchgate.net. Furthermore, placing selected heteroaromatic substituents at the N4 position has been investigated to gain insights into the SAR for soluble guanylyl cyclase (sGC) activators nih.gov. These modifications influence how the molecule is presented to its biological target and can alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Influence of N1 and N4 Substituents on Biological Target

| Position | Substituent Type | Target Class | Resulting Activity |

|---|---|---|---|

| N1 | Acetic Acid | Aldose Reductase | Potent Inhibition |

| N4 | Acetyl | AMPA Receptor | Antagonism |

| N4 | Heteroaromatic | sGC | Activation |

The C3 position of the 3,4-dihydroquinoxalin-2(1H)-one core is a frequent site for substitution, and modifications here have a profound effect on biological activity nih.gov. The introduction of various side chains allows for the exploration of specific interactions with the target protein.

For a series of quinoxalinone-based aldose reductase inhibitors, the SAR study highlighted the critical importance of a C3-phenoxy side chain connected via an ether linkage. This structural feature was found to be crucial for potent inhibition, and further substitutions on this phenoxy ring could be used to fine-tune activity nih.gov. The ether spacer provides optimal positioning of the aromatic side chain within the enzyme's active site. The flexibility and length of the C3 substituent are key parameters; for instance, a C3-phenethyl side chain was identified as the most potent substituent in one series of aldose reductase inhibitors.

The specific placement of substituents on the quinoxalinone ring, or its regiochemistry, has a dramatic effect on pharmacological activity. The electronic properties of a substituent can be beneficial in one position but detrimental in another. For example, SAR studies on anticancer quinoxalines have shown that electron-releasing groups (like OCH₃) are generally favorable for activity mdpi.com. Conversely, the impact of an electron-withdrawing group is highly position-dependent. While a chloro group was found to be more effective than a bromo group at certain positions, an NO₂ group at the C7 position was shown to decrease activity mdpi.com. This contrasts with the known importance of halogenation at C6 or C7 for other biological targets, such as in the case of 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid, which was found to be a highly active aldose reductase inhibitor nih.gov. This demonstrates that the optimal substitution pattern is target-specific and that regiochemistry is a critical consideration in drug design.

Stereochemical Considerations in Pharmacological Activity

When modifications are introduced at the C3 position of the 3,4-dihydroquinoxalin-2(1H)-one ring, a chiral center is often created. It is a well-established principle in pharmacology that stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles ankara.edu.tr. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For related heterocyclic systems, the separation and individual testing of enantiomers have often revealed that one enantiomer is significantly more active than the other (the eutomer vs. the distomer). For instance, in a study of anti-HCV inhibitors with an N-protected indole scaffold, the R-enantiomer demonstrated superior anti-HCV activity and lower cytotoxicity compared to its corresponding S-enantiomer researchgate.net. Although specific studies comparing the enantiomers of this compound derivatives are not widely reported, the synthesis of enantiopure 3-substituted systems from chiral amino acids is an acknowledged strategy. This underscores the importance of controlling the stereochemistry at the C3 position to develop drugs with improved therapeutic indices. The pharmacological evaluation of individual enantiomers is therefore a critical step in the preclinical development of these compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and other ligand-based drug design techniques are powerful computational tools used to understand the SAR of a series of compounds and to design new, more potent molecules. These methods identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

For quinoxaline derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully employed to build predictive models for various biological targets. These models provide contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity.

For Aldose Reductase 2 (ALR2) Inhibitors: A pharmacophore mapping study on quinoxaline derivatives identified a five-point hypothesis (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. The 3D-QSAR models generated from this provided detailed insights into the structural requirements for potent ALR2 inhibition.

For VEGFR-2 Inhibitors: Combined 3D-QSAR, molecular docking, and molecular dynamics simulations on quinoxaline derivatives have been used to elucidate the structural determinants for VEGFR-2 inhibition. The resulting models and contour maps guide the optimization of substituents to enhance binding affinity.

These in silico approaches allow for the virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric features, accelerating the discovery of new drug candidates based on the this compound scaffold.

Computational Chemistry in SAR Elucidation

Computational chemistry has emerged as a powerful tool to complement and guide experimental studies in the exploration of structure-activity relationships (SAR). By simulating molecular interactions and developing predictive models, researchers can rationalize observed biological activities and forecast the potential of novel compounds. This in silico approach accelerates the drug design cycle, allowing for the prioritization of compounds for synthesis and testing, thereby saving valuable time and resources.

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the visualization and analysis of the binding interactions between a ligand (in this case, a this compound derivative) and its biological target at an atomic level. These studies are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For instance, molecular docking studies of quinoxalinone derivatives have been instrumental in understanding their inhibitory activity against various enzymes implicated in diseases like cancer. In a study targeting colorectal cancer (CRC), docking analyses revealed that the quinoxalinone core can fit into the active site of metallo-β-lactamase. The oxygen atom of the quinoxalinone ring was found to form a key hydrogen bond with the Gly175 residue, highlighting the importance of this structural feature for binding. mdpi.com

Furthermore, in the context of triple-negative breast cancer (TNBC), molecular docking of quinoxaline derivatives into the β-tubulin protein target has provided insights into their anticancer activity. These studies help to identify crucial amino acid residues within the binding pocket that interact with the ligand, guiding the design of new derivatives with improved binding affinity.

While specific docking studies on a broad series of this compound derivatives are not extensively detailed in publicly available literature, the existing research on related quinoxalinone scaffolds provides a strong foundation for predicting their binding modes. The bromine atom at the 7-position is expected to influence the electronic properties and potentially engage in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity.

Table 1: Key Binding Interactions of Quinoxalinone Derivatives from Molecular Docking Studies

| Biological Target | Key Interacting Residues | Type of Interaction | Reference |

| Metallo-β-lactamase | Gly175 | Hydrogen Bond | mdpi.com |

| COX-2 | Tyr355, Arg120 | Hydrogen Bond, π-π Stacking | mdpi.com |

This table is illustrative and based on studies of related quinoxalinone scaffolds. Specific interactions for this compound derivatives would depend on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully applied to quinoxalinone derivatives, demonstrating the utility of this approach in understanding their SAR. For example, a 2D and 3D-QSAR analysis of 89 quinoxalinone derivatives as aldose reductase inhibitors identified key pharmacophoric features responsible for their inhibitory activity. The developed models showed strong statistical robustness, with high coefficients of determination (R²) and cross-validated R² values, indicating their predictive power. nih.gov

In another study focused on the anticancer activity of quinoxaline derivatives against triple-negative breast cancer, a 2D-QSAR model was developed. This model, which had a good regression coefficient for the training set, helped in understanding the structural requirements for potent anticancer activity. nih.gov

Table 2: Illustrative Descriptors Used in QSAR Models of Quinoxaline Derivatives

| QSAR Model Type | Important Descriptor Classes | Potential Influence on Activity | Reference |

| 2D-QSAR | Topological, Electronic, Physicochemical | Molecular size, shape, polarity, and lipophilicity | nih.govnih.gov |

| 3D-QSAR (CoMFA-like) | Steric and Electrostatic Fields | Spatial arrangement of bulky groups and charge distribution | nih.gov |

This table illustrates the types of descriptors commonly found to be important in QSAR studies of quinoxalinone derivatives. The specific descriptors for a 7-bromo-substituted series would be determined by the specific biological activity being modeled.

The application of these computational methods to the this compound scaffold holds immense promise for the rational design of novel therapeutic agents. By combining the insights from molecular docking and the predictive power of QSAR, researchers can efficiently navigate the vast chemical space to identify and optimize derivatives with enhanced potency, selectivity, and drug-like properties.

Mechanistic Investigations of 7 Bromo 3,4 Dihydroquinoxalin 2 1h One Action

Elucidation of Molecular Targets

The primary molecular target identified for the 3,4-dihydroquinoxalin-2(1H)-one scaffold is the c-Jun N-terminal kinase 3 (JNK3). bohrium.comnih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation. nih.gov Its dysregulation has been implicated in a range of pathologies, particularly neurodegenerative diseases. bohrium.comnih.govnih.gov

Research on derivatives of 3,4-dihydroquinoxalin-2(1H)-one has demonstrated that this core structure serves as a key fragment for potent and selective inhibition of JNK3. bohrium.comnih.gov While the specific binding affinity of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one for JNK3 has not been explicitly reported, the established activity of its parent scaffold strongly suggests that JNK3 is a probable molecular target.

In addition to JNK3, studies on a lead compound featuring the 3,4-dihydroquinoxalin-2(1H)-one core also indicated inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and Epidermal Growth Factor Receptor (EGFR). bohrium.comnih.gov This suggests that this compound could potentially interact with these receptor tyrosine kinases, although likely with different potencies compared to JNK3.

Furthermore, a separate line of investigation has identified that derivatives of 3,4-dihydroquinoxalin-2(1H)-one can act as activators of soluble guanylyl cyclase (sGC). nih.gov This enzyme is a key component of the nitric oxide signaling pathway, which is involved in processes such as vasodilation and neurotransmission.

Receptor Binding Studies

Currently, there is a lack of publicly available data from specific receptor binding studies for this compound. While its potential interactions with receptor tyrosine kinases like DDR1 and EGFR have been inferred from studies on related compounds, direct binding assays to determine affinity and selectivity for a broad panel of receptors have not been reported. bohrium.comnih.gov Such studies would be crucial to fully characterize the pharmacological profile of this compound and to identify any additional, unanticipated molecular targets.

Enzymatic Inhibition Assays

Enzymatic inhibition assays have been instrumental in characterizing the activity of the 3,4-dihydroquinoxalin-2(1H)-one scaffold. These studies have primarily focused on kinase inhibition, with JNK3 being the most prominent target. bohrium.comnih.gov

A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), which contains the core structure of interest, was found to inhibit JNK3. bohrium.comnih.gov Subsequent optimization of this lead compound led to the development of derivatives with significantly improved potency and selectivity for JNK3 over other kinases, including other JNK isoforms, DDR1, and EGFR. bohrium.comnih.gov For instance, the optimized compound J46-37 demonstrated over 50-fold greater potency against JNK3 compared to DDR1 and EGFR (T790M, L858R). bohrium.comnih.gov

The following table summarizes the inhibitory activities of key 3,4-dihydroquinoxalin-2(1H)-one derivatives against various kinases, illustrating the potential of this scaffold for selective enzyme inhibition.

| Compound | JNK3 IC₅₀ (nM) | DDR1 IC₅₀ (nM) | EGFR (T790M, L858R) IC₅₀ (nM) |

| J46 | Data not specified | High Inhibition | High Inhibition |

| J46-37 | Potent Inhibition | >50-fold less potent than JNK3 | >50-fold less potent than JNK3 |

It is important to note that while these data are for derivatives, they strongly suggest that this compound likely possesses inhibitory activity against JNK3. The bromo-substitution at the 7-position would influence the compound's electronic and steric properties, which in turn would affect its binding affinity and selectivity for JNK3 and other kinases.

In a different context, enzymatic assays have also been used to evaluate the activation of soluble guanylyl cyclase (sGC) by 3,4-dihydroquinoxalin-2(1H)-one derivatives. One such derivative, a dicarboxylic acid analog, was shown to increase the enzymatic activity of both the wild-type and a heme-free mutant of sGC. nih.gov

Cellular Pathway Modulation

The engagement of molecular targets by this compound is expected to lead to the modulation of specific cellular pathways. Based on the known functions of its likely targets, the compound could influence several key signaling cascades.

Given the strong evidence for JNK3 inhibition, this compound would be anticipated to modulate the JNK signaling pathway. bohrium.comnih.gov This pathway is a critical component of the cellular stress response and is involved in the regulation of apoptosis (programmed cell death). By inhibiting JNK3, the compound could potentially protect neurons from apoptotic cell death, a mechanism that is highly relevant to the study of neurodegenerative disorders. nih.gov

The potential off-target effects on DDR1 and EGFR suggest that pathways regulated by these receptor tyrosine kinases could also be affected. bohrium.comnih.gov These pathways are involved in cell proliferation, differentiation, and migration, and their modulation could have implications in cancer biology.

Furthermore, the activation of soluble guanylyl cyclase (sGC) by derivatives of the core structure points towards a role in modulating the nitric oxide (NO) signaling pathway. nih.gov Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological effects, including smooth muscle relaxation and vasodilation.

Future Directions and Research Gaps

Exploration of New Biological Targets and Therapeutic Applications

While research has identified several biological targets for derivatives of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one, a vast landscape of potential therapeutic applications remains unexplored. Future investigations should aim to systematically screen these compounds against a broad panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening (HTS) campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel bioactivities. For instance, while some derivatives have shown promise as inhibitors of enzymes like phosphodiesterase 10A (PDE10A), their effects on other members of the phosphodiesterase family or entirely different enzyme classes are yet to be fully elucidated. The exploration of jejich potential in therapeutic areas beyond the central nervous system, such as oncology, infectious diseases, and metabolic disorders, represents a significant research gap that warrants attention.

Advanced Computational Studies for Rational Drug Design

The integration of advanced computational techniques offers a powerful avenue for accelerating the drug discovery process for this compound derivatives. Molecular modeling, including docking studies and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. This information is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new analogues with improved potency and selectivity. Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models that can guide the synthesis of new compounds with desired biological activities. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help in the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development.

Investigation of Polypharmacology and Multi-target Approaches

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a promising therapeutic strategy. The this compound scaffold, with its chemical tractability, is well-suited for the development of multi-target ligands. Future research should focus on the rational design of derivatives that can simultaneously modulate two or more targets relevant to a specific disease. For example, in the context of neurodegenerative diseases, a dual inhibitor of both PDE10A and another relevant enzyme, such as a kinase, could offer synergistic therapeutic benefits. This multi-target approach could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 7-bromo-3,4-dihydroquinoxalin-2(1H)-one?

- Answer : Key methods include:

- Copper-catalyzed aerobic oxidative alkynylation : This method introduces alkynyl groups at the 3-position using CuI as a catalyst, with oxygen as a terminal oxidant. Reaction conditions (solvent, temperature, and ligand choice) critically influence yield .

- HFIP-catalyzed Mannich reactions : Hexafluoroisopropanol (HFIP) enables selective synthesis of fluorinated derivatives, offering a pathway to functionalize the core structure. Adjusting electrophile ratios and reaction time minimizes byproducts .

- Hydrazine-mediated rearrangements : Reacting with hydrazine hydrate can yield benzimidazole derivatives, though bromine substitution may require modified stoichiometry to avoid over-functionalization .

Q. How can researchers characterize and confirm the structure of this compound?

- Answer : Use a multi-technique approach:

- NMR spectroscopy : Look for diagnostic signals, such as the downfield shift of the C-7 proton (δ ~7.2–7.5 ppm in ¹H NMR) due to bromine’s electron-withdrawing effect. Compare with data for analogous compounds (e.g., 3-phenyl derivatives in ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 241.01 for C₈H₇BrN₂O) and isotopic patterns characteristic of bromine .

- IR spectroscopy : Identify carbonyl stretches (~1680–1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. What are common side reactions or byproducts observed during brominated dihydroquinoxalinone synthesis, and how can they be mitigated?

- Answer : Key challenges include:

- Rearrangement to benzimidazoles : Under hydrazine treatment, the quinoxalinone core may rearrange into benzimidazol(on)es. Monitor reaction progress via TLC and limit reaction time to suppress over-rearrangement .

- Debromination : Harsh conditions (e.g., high-temperature coupling) can lead to bromine loss. Use milder catalysts (e.g., Pd(PPh₃)₄) and low-temperature protocols .

- Dimerization : Oxidative coupling may occur in aerobic conditions. Optimize oxidant concentration (e.g., O₂ flow rate) to balance reactivity and selectivity .

Q. How does the bromine substituent influence reactivity in cross-coupling or functionalization reactions?

- Answer : Bromine at C-7:

- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at adjacent positions, enabling C–C bond formation with alkynyl or aryl groups .

- Steric effects : The bulky bromine atom may hinder functionalization at C-6 or C-8. Computational modeling (DFT) can predict regioselectivity .

- Electronic effects : Bromine’s electron-withdrawing nature stabilizes intermediates in Mannich reactions, improving yields of difluoro-substituted derivatives .

Q. What strategies enable diversification at the 3-position of this compound?

- Answer : Effective approaches include:

- Alkynylation : Copper-catalyzed coupling with terminal alkynes introduces sp-hybridized groups. Use DMF as a solvent and 1,10-phenanthroline as a ligand for optimal yields (~60–65%) .

- Mannich reactions : HFIP-mediated reactions with aldehydes and amines generate α-aminoalkyl derivatives. Adjust pH to stabilize the iminium intermediate .

- Acylation : React with acyl chlorides in the presence of base (e.g., Et₃N) to install ketone or ester groups .

Q. How can researchers resolve contradictions in reported spectral data for brominated dihydroquinoxalinones?

- Answer :

- Cross-validate techniques : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, distinguish regioisomers by comparing coupling constants in NOESY spectra .

- Reference databases : Use SciFinder or Reaxys to compare with structurally similar compounds (e.g., 6-bromo derivatives in ).

- Control experiments : Synthesize and characterize a non-brominated analog to isolate bromine’s spectral contributions .

Q. What are the applications of this compound in bioactive heterocycle synthesis?

- Answer : The compound serves as a precursor for:

- Benzimidazoles : Rearrangement with hydrazine yields 2-heteroaryl benzimidazoles, which exhibit antimicrobial and antitumor activity .